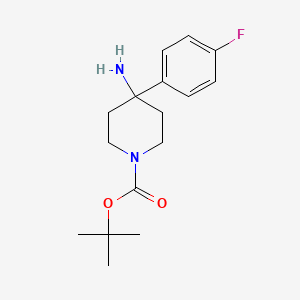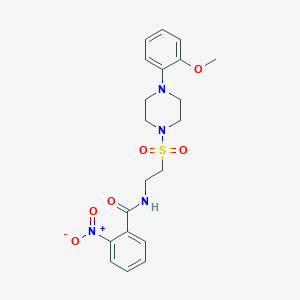
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure combines the functionalities of a pyran, thiadiazole, and fluorophenyl moiety, making it a versatile candidate for diverse chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Preparation of 2-ethylbutanamide involves reacting 2-ethylbutanoic acid with ammonia under elevated temperatures to form the amide.
Step 2: : Synthesis of 5-(2-ethylbutanamido)-1,3,4-thiadiazole involves reacting 2-ethylbutanamide with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride.
Step 3: : The thiadiazole intermediate is then reacted with methyl bromoacetate under basic conditions to introduce the thioether linkage.
Step 4: : The pyran ring is formed by the cyclization of the intermediate with malonic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid.
Step 5: : Finally, the fluorophenyl moiety is introduced through an esterification reaction with 4-fluorophenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial-scale production of this compound would involve optimization of the above synthetic routes, focusing on maximizing yield and purity while minimizing waste and costs. Techniques such as continuous flow chemistry and automated synthesis could be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyran ring and the thioether linkage.
Reduction: : The carbonyl group in the pyran ring and the thiadiazole moiety can undergo reduction reactions.
Substitution: : The fluorophenyl acetate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: : Bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) for electrophilic aromatic substitution.
Major Products
Oxidation: : Possible products include sulfoxides and sulfones.
Reduction: : Reduced forms of the carbonyl and thiadiazole functionalities.
Substitution: : Substituted derivatives of the fluorophenyl acetate moiety.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Studied for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of novel materials or as a catalyst in chemical processes.
Mecanismo De Acción
The compound's mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance binding affinity to target proteins, while the thiadiazole moiety could facilitate interactions with metal ions or other cofactors. The pyran ring's carbonyl group may participate in hydrogen bonding or dipole interactions, contributing to the compound's overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-bromophenyl)acetate
Uniqueness
The presence of the fluorophenyl group distinguishes it from its chloro and bromo counterparts, potentially offering different reactivity and biological activity. The fluorine atom's electronegativity and small size could enhance metabolic stability and binding affinity, making it a more promising candidate for pharmaceutical development.
End of the article. Any thoughts on this deep dive into chemistry, or shall we explore something else?
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S2/c1-3-14(4-2)20(29)24-21-25-26-22(33-21)32-12-16-10-17(27)18(11-30-16)31-19(28)9-13-5-7-15(23)8-6-13/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXWPWNRRFLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
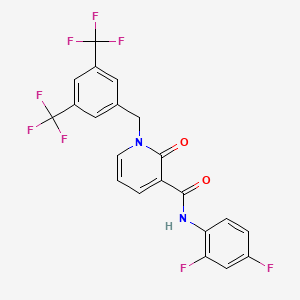
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)
![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2848421.png)
![rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B2848422.png)
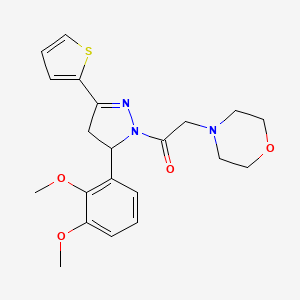
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2848425.png)
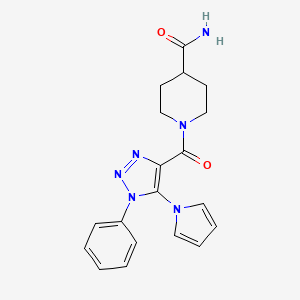
![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2848428.png)
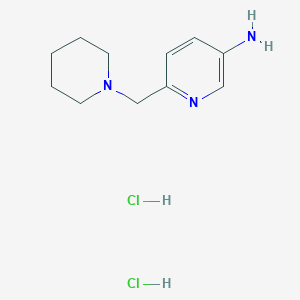
![6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine](/img/structure/B2848430.png)
![N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide](/img/structure/B2848434.png)
